The synthesis of 15-Tetratriacontanone, 1-hydroxy- can be achieved through several methods:
The molecular structure of 15-Tetratriacontanone, 1-hydroxy- features a long hydrocarbon chain with a hydroxyl group (-OH) at one end and a ketone functional group at the 15th carbon position.
This representation highlights the hydroxyl group at one end and the carbonyl group at the specified position along the carbon chain.
15-Tetratriacontanone, 1-hydroxy- can participate in various chemical reactions typical for ketones and alcohols:
These reactions are facilitated by standard organic reaction mechanisms involving nucleophilic attack and electrophilic addition .
The mechanism of action for 15-Tetratriacontanone, 1-hydroxy- primarily revolves around its interactions as a lipid-soluble molecule. It may act as a surfactant or emulsifier due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
These properties make it suitable for applications in various chemical formulations .
15-Tetratriacontanone, 1-hydroxy- has several scientific uses:
The biosynthesis of very-long-chain fatty acid derivatives like 15-Tetratriacontanone, 1-hydroxy- involves specialized enzymatic systems that sequentially elongate, functionalize, and modify hydrocarbon backbones. The process initiates with fatty acid elongase (FAE) complexes that extend C₁₈ precursors to C₃₄ chains through four-step cycles involving condensation, reduction, dehydration, and reduction. Crucially, the ketoacyl-CoA synthases (KCS) determine substrate specificity for elongation, favoring saturated or monounsaturated precursors [1] [6]. Following elongation, two distinct modification steps occur:
Table 1: Key Enzymes in 15-Tetratriacontanone, 1-hydroxy- Biosynthesis
Enzyme Class | Specific Function | Cofactor/Cofactor Dependence | Subcellular Localization |
---|---|---|---|
Fatty Acid Elongase (FAE) | C₂ elongation of fatty acyl chains | Malonyl-CoA, NADPH | Endoplasmic Reticulum |
ω-Hydroxy Fatty Acid Dehydrogenase | Terminal hydroxylation at C-1 | NADPH | ER/Cytosol |
Mid-chain Oxidoreductase | Ketone formation at C-15 | FAD, O₂ | Cytosol |
Acyl-CoA Synthetase | Activation of fatty acids | ATP | Peroxisomes |
These reactions occur coordinately, with evidence suggesting metabolic channeling between elongases and modifying enzymes to enhance efficiency [1] [6].
Cytochrome P450 monooxygenases (CYPs) are pivotal for the regiospecific functionalization of long-chain alkanes. The terminal hydroxylation at C-1 of tetratriacontane precursors is primarily mediated by CYP86A and CYP94 families, which exhibit strong substrate preference for chains >C₃₀ [1] [4]. These enzymes bind molecular oxygen and utilize NADPH-dependent cytochrome P450 reductases (CPR) to catalyze four-electron reductions, producing ω-hydroxy fatty acids as intermediates [2].
Internal oxidation at C-15 involves novel CYP clades (e.g., CYP703-like enzymes), which position the alkane chain to enable mid-chain oxidation. This is achieved through:
Table 2: Cytochrome P450 Families Involved in Tetratriacontanone Modification
P450 Family | Functional Role | Position Specificity | Expression Trigger |
---|---|---|---|
CYP86A | ω-Hydroxylation | C-1 | Developmental cues, light |
CYP94K | ω-Carboxylation | C-1 | Pathogen elicitors |
CYP703 | Mid-chain oxidation | C-15 | Abiotic stress (drought, UV) |
CYP77A | In-chain hydroxylation | Variable | Jasmonate signaling |
In Artemisia annua, analogous P450 systems (e.g., CYP71AV1) oxygenate amorpha-4,11-diene at specific positions, demonstrating conserved mechanisms for aliphatic chain functionalization [4]. Kinetic studies reveal CYP86A enzymes exhibit Michaelis constants (Kₘ) of 8–12 µM for C₃₀–C₃₄ substrates, affirming their role in very-long-chain modification [1].
The biosynthesis of 15-Tetratriacontanone, 1-hydroxy- is transcriptionally regulated by master transcription factors that coordinate fatty acid elongation and oxidative modifications. Key regulatory systems include:
Epigenetic mechanisms also fine-tune production:
In Carpesium abrotanoides, sesquiterpene synthases and fatty acid modifiers are co-regulated by chromatin-remodeling factors, suggesting conserved control logic for specialized metabolites [8].
The enzymatic machinery for very-long-chain ketone biosynthesis exhibits phylogenetic divergence reflecting ecological adaptation:
Table 3: Evolutionary Adaptation of C₃₄ Ketone Biosynthesis
Taxonomic Group | Core Pathway | Signature Enzymes | Primary Products | Ecological Role |
---|---|---|---|---|
Actinobacteria | OleABCD-mediated condensation | OleA (condensing enzyme) | C₂₅₋₃₃ iso-alkenes | Membrane rigidity, biofilm formation |
Brassicaceae | FAE-P450 elongation/oxidation | CYP86A, WIN1 transcription factor | C₃₀₋₃₄ ω-hydroxy ketones | Cuticular waterproofing, pathogen defense |
Asteraceae | Mixed enzymatic/autoxidative | CYP71AV1, peroxidases | Terpeno-phenolics, alkanones | Herbivore deterrence, UV protection |
Notably, chain-length specificity varies:
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